

differences in solubility between rubidium chlorate and other alkali chlorates

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Compound of Interest

Compound Name: *Rubidium chlorate*

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A Comprehensive Guide to the Solubility of Alkali Metal Chlorates for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the solubility of **rubidium chlorate** with other alkali metal chlorates, namely lithium chlorate, sodium chlorate, potassium chlorate, and cesium chlorate. The information is intended for researchers, scientists, and professionals in drug development who require precise solubility data for these compounds in aqueous solutions. This document presents quantitative solubility data, outlines a general experimental protocol for solubility determination, and discusses the underlying physicochemical principles governing the observed solubility trends.

Comparative Solubility of Alkali Metal Chlorates

The solubility of alkali metal chlorates in water varies significantly with temperature and the nature of the alkali metal cation. A summary of the solubility data, expressed in grams of solute per 100 grams of water (g/100g H₂O), is presented in the table below.

Temperature (°C)	LiClO ₃ (g/100g H ₂ O)	NaClO ₃ (g/100g H ₂ O)	KClO ₃ (g/100g H ₂ O)	RbClO ₃ (g/100g H ₂ O)	CsClO ₃ (g/100g H ₂ O)
0	241	79	3.13	2.14	2.5
10	-	-	4.46	-	-
20	-	-	7.4	5.36	6.2
25	459	100	8.15	7.2	7.78
40	-	-	13.21	-	-
60	777	-	-	-	-
80	-	-	-	-	45
100	2226	230	53.51	62.8	79

Note: Missing data points (-) indicate that reliable experimental values were not found in the cited sources.

Experimental Protocol for Solubility Determination

The following outlines a general and widely accepted methodology for determining the solubility of inorganic salts like alkali chlorates in water. This protocol is based on the isothermal equilibrium method.

Objective: To determine the concentration of a saturated solution of an alkali chlorate at a specific temperature.

Materials:

- Alkali chlorate salt (e.g., **Rubidium Chlorate**)
- Deionized water
- Constant temperature water bath with precise temperature control ($\pm 0.1^{\circ}\text{C}$)
- Stirring device (magnetic stirrer and stir bars)

- Sealed, thermostatted vessels
- Calibrated thermometer
- Analytical balance
- Volumetric flasks, pipettes, and burettes
- Filtration apparatus (e.g., syringe filters with a pore size of 0.45 μm or less)
- Drying oven

Procedure:

- **Preparation of a Supersaturated Solution:** An excess amount of the alkali chlorate salt is added to a known volume of deionized water in a sealed vessel.
- **Equilibration:** The vessel is placed in a constant temperature water bath and stirred vigorously for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The temperature of the water bath must be maintained at the desired experimental temperature.
- **Phase Separation:** After equilibration, the stirring is stopped, and the solution is allowed to stand undisturbed in the water bath for several hours to allow the excess solid to settle.
- **Sampling:** A sample of the clear supernatant liquid is carefully withdrawn using a pre-heated syringe fitted with a filter to avoid precipitation of the salt due to temperature changes.
- **Gravimetric Analysis:** A known mass of the saturated solution is transferred to a pre-weighed container. The solvent (water) is then evaporated by heating in a drying oven at a temperature below the decomposition point of the salt (e.g., 100-120°C) until a constant weight of the dry salt is achieved.
- **Calculation:** The solubility is calculated as the mass of the dried salt per 100 grams of water.
- **Reproducibility:** The experiment is repeated at least three times for each temperature to ensure the reproducibility of the results.

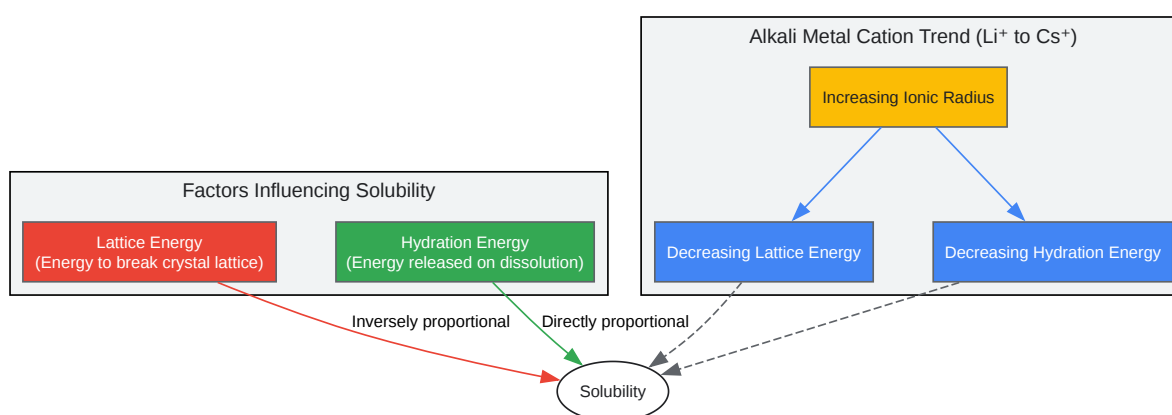
Alternative analytical techniques, such as titration or ion chromatography, can also be employed to determine the concentration of the chlorate ion in the saturated solution.

Factors Influencing Solubility

The solubility of ionic compounds like alkali metal chlorates is primarily governed by the interplay between two key energetic factors:

- **Lattice Energy:** This is the energy required to break apart one mole of the solid ionic crystal into its constituent gaseous ions. A higher lattice energy generally leads to lower solubility.
- **Hydration Energy:** This is the energy released when one mole of gaseous ions is hydrated (dissolved in water). A higher hydration energy favors solubility.

The overall trend in the solubility of alkali metal chlorates is not straightforward and results from the complex interplay of how both lattice and hydration energies change down the group. For smaller cations like Li^+ , the very high hydration energy is the dominant factor, leading to extremely high solubility. As we move down the group to Na^+ , K^+ , Rb^+ , and Cs^+ , the ionic radius increases. This leads to a decrease in both lattice energy and hydration energy. The observed solubility trend is a result of the relative rates at which these two energies decrease.



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Factors affecting alkali chlorate solubility.

Conclusion

The solubility of **rubidium chlorate** is comparable to that of potassium and cesium chlorates at lower temperatures, but it exhibits a significant increase in solubility at higher temperatures. Lithium and sodium chlorates are considerably more soluble across the temperature range. The differences in solubility among the alkali metal chlorates can be attributed to the varying contributions of lattice energy and hydration energy, which are influenced by the size of the alkali metal cation. The provided data and experimental protocol offer a valuable resource for researchers working with these compounds.

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